![molecular formula C13H23NO4 B567007 (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1217737-76-2](/img/structure/B567007.png)
(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The tert-butyl and methoxy-2-oxoethyl groups attached to the piperidine ring could potentially alter its activity and properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring (a six-membered ring with one nitrogen atom), with a tert-butyl group, a carboxylate group, and a methoxy-2-oxoethyl group attached . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxylate group could make it a good nucleophile, while the methoxy-2-oxoethyl group could potentially be susceptible to reactions with strong bases .Scientific Research Applications
Heterocyclic Chemistry
The compound’s quinoline-like structure opens up possibilities in heterocyclic chemistry:
- Quinoline Derivatives : Researchers explore its reactivity in quinoline synthesis. By introducing substituents or functional groups, they create diverse quinoline derivatives with potential biological activities .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQWISIPUWRJR-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652018 |
Source
|
Record name | tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217737-76-2 |
Source
|
Record name | tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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